molecular formula C16H11NO2 B6391771 4-(Naphthalen-1-yl)picolinic acid CAS No. 1261962-97-3

4-(Naphthalen-1-yl)picolinic acid

Cat. No.: B6391771
CAS No.: 1261962-97-3
M. Wt: 249.26 g/mol
InChI Key: JDVKZJLQKOBTSB-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)picolinic acid is an organic compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/molThe structure of this compound consists of a naphthalene ring attached to a picolinic acid moiety, making it a heterocyclic aromatic acid compound.

Preparation Methods

The synthesis of 4-(Naphthalen-1-yl)picolinic acid involves several steps. One common method includes the reaction of bis(3-bromo-4-methoxyphenyl)methanone with [4-(naphthalen-1-yl)phenyl]boronic acid in the presence of a palladium catalyst and sodium carbonate in a mixture of water and toluene at 110°C for 7 hours . This reaction yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

4-(Naphthalen-1-yl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(Naphthalen-1-yl)picolinic acid has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry to form metal complexes with various metals, including chromium, zinc, manganese, copper, iron, and molybdenum . These metal complexes have significant functional roles in catalysis and other chemical processes. In biology and medicine, the compound has potential antiviral and immunomodulatory properties, making it a candidate for therapeutic applications . Additionally, it is used in the study of photochromic materials and fluorescent properties .

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)picolinic acid involves its ability to bind to metal ions and form stable complexes. This binding can alter the structure and function of metal-dependent enzymes and proteins, leading to various biological effects. For example, the compound can bind to zinc finger proteins, disrupting their function and inhibiting viral replication . This mechanism is particularly relevant in its antiviral and immunomodulatory activities.

Comparison with Similar Compounds

4-(Naphthalen-1-yl)picolinic acid can be compared to other similar compounds, such as picolinic acid and its derivatives. Picolinic acid itself is a pyridine carboxylate metabolite of tryptophan with significant biological activities . Other similar compounds include naphthopyrans, which are known for their photochromic properties . The uniqueness of this compound lies in its combination of a naphthalene ring and a picolinic acid moiety, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to participate in a wide range of chemical reactions and form stable metal complexes. The compound’s applications in chemistry, biology, medicine, and industry make it a valuable subject of study for researchers.

Properties

IUPAC Name

4-naphthalen-1-ylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)15-10-12(8-9-17-15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVKZJLQKOBTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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